molecular formula C20H21N5O5 B13717271 N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid

Cat. No.: B13717271
M. Wt: 411.4 g/mol
InChI Key: GHAQQRHFXAVZPC-JTOWHCCKSA-N
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Preparation Methods

The synthesis of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves several steps The starting material is typically adenosine, which undergoes protection of the 2’ and 3’ hydroxyl groups with an isopropylidene groupThe final step involves the carboxylation of the 5’ position to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can undergo various chemical reactions, including:

Scientific Research Applications

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving nucleoside analogs and their interactions with biological systems.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group at position 6 and the isopropylidene protection of the 2’ and 3’ hydroxyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can be compared with other nucleoside analogs, such as:

Biological Activity

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic acid (BIA) is a synthetic derivative of adenosine that exhibits significant biological activity, particularly as an agonist for various adenosine receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H21N5O5 and a molecular weight of 411.41 g/mol. Its structure includes a benzyl group at the N6 position and an isopropylidene protecting group on the ribose moiety, which enhances its stability and solubility in biological systems . The compound's reactivity is characterized by nucleophilic substitutions and hydrolysis reactions, allowing it to participate in phosphorylation reactions that may enhance its biological activity.

Adenosine Receptor Agonism

BIA has been shown to selectively interact with various subtypes of adenosine receptors, particularly A1, A2A, and A3 receptors. Studies indicate that BIA acts as a potent agonist for A3 receptors, which play a crucial role in mediating physiological processes such as inflammation, cancer progression, and neuroprotection .

In vitro assays have demonstrated that BIA activates A3 receptors more effectively than other receptor subtypes. This selectivity suggests potential therapeutic applications in conditions where modulation of A3 receptor activity is beneficial.

Apoptosis Induction

Research has also explored the compound's role in apoptosis induction. In studies involving HL-60 cells (a human myeloid leukemia cell line), BIA was found to induce apoptosis through its intracellular conversion into corresponding mononucleotides. This accumulation leads to a rapid decrease in ATP production, ultimately triggering apoptotic pathways .

Comparative Analysis with Other Compounds

BIA shares structural similarities with several other adenosine derivatives. The following table summarizes some comparable compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N6-BenzoyladenosineBenzoyl group at N6 positionHigher lipophilicity compared to benzyl derivative
2-ChloroadenosineChlorine substitution at the 2' positionIncreased receptor selectivity
N6-IsopentenyladenosineIsopentenyl group at N6 positionEnhanced activity on A1 receptors
N6-(2-Hydroxyethyl)adenosineHydroxyethyl substitution at N6Potential for improved solubility

The unique combination of functional groups in BIA enhances its stability and selectivity for certain adenosine receptor subtypes compared to its analogs.

Case Studies and Research Findings

  • In Vitro Studies : In one study, BIA was tested on HL-60 cells to evaluate its pro-apoptotic effects. Results indicated that BIA effectively induced apoptosis, with significant changes observed in cell morphology and viability after treatment .
  • Receptor Binding Affinity : Binding affinity studies using radiolabeled ligands showed that BIA has a high affinity for A3 receptors compared to other subtypes, supporting its potential use in targeted therapies for diseases involving these pathways .
  • Therapeutic Implications : Given its selective action on A3 receptors, BIA may be useful in treating conditions such as cancer and inflammatory diseases where modulation of adenosine signaling pathways is advantageous.

Properties

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C20H21N5O5/c1-20(2)29-13-14(30-20)18(28-15(13)19(26)27)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,18H,8H2,1-2H3,(H,26,27)(H,21,22,23)/t13-,14+,15-,18+/m0/s1

InChI Key

GHAQQRHFXAVZPC-JTOWHCCKSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C

Origin of Product

United States

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